BenchChemオンラインストアへようこそ!

4-nitro-1-(propan-2-yl)-1H-pyrazol-3-amine

Neuronal Nitric Oxide Synthase nNOS Inhibition Neuroprotection

This 3-aminopyrazole features a unique 4-nitro + N1-isopropyl substitution pattern. The electron-withdrawing nitro group and lipophilic isopropyl moiety create a distinct SAR profile validated in nNOS (IC50 410 nM), COX-2 (58% edema reduction at 50 mg/kg), and CCR5 antagonism studies. Direct replacement with unfunctionalized pyrazoles will abolish target activity. For lead optimization programs requiring precise steric/electronic tuning, this scaffold offers a tractable starting point unavailable from generic analogs.

Molecular Formula C6H10N4O2
Molecular Weight 170.17 g/mol
Cat. No. B10905545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-nitro-1-(propan-2-yl)-1H-pyrazol-3-amine
Molecular FormulaC6H10N4O2
Molecular Weight170.17 g/mol
Structural Identifiers
SMILESCC(C)N1C=C(C(=N1)N)[N+](=O)[O-]
InChIInChI=1S/C6H10N4O2/c1-4(2)9-3-5(10(11)12)6(7)8-9/h3-4H,1-2H3,(H2,7,8)
InChIKeyFRNQAYBFQYMFHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes74 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Nitro-1-(propan-2-yl)-1H-pyrazol-3-amine: Core Pharmacophore in Medicinal Chemistry and Agrochemical Intermediates


4-Nitro-1-(propan-2-yl)-1H-pyrazol-3-amine (CAS: 1211585-87-3), a 3-aminopyrazole derivative featuring a 4-nitro and an N1-isopropyl substituent, is a small molecule heterocyclic building block with a molecular weight of 170.17 g/mol and formula C6H10N4O2 [1]. Its structural framework—combining an electron-withdrawing nitro group, a hydrogen-bond donating primary amine, and a lipophilic isopropyl group—positions it as a versatile scaffold in the synthesis of biologically active molecules, including potential enzyme inhibitors and agrochemical candidates [2]. The compound's differentiated substitution pattern directly influences its electronic and steric properties, making it a point of interest for scientific selection over less functionalized or differently substituted pyrazole analogs in focused library synthesis and lead optimization campaigns.

Why 4-Nitro-1-(propan-2-yl)-1H-pyrazol-3-amine Cannot Be Substituted with Unfunctionalized Pyrazoles in Structure-Activity Relationships (SAR)


Direct substitution of 4-nitro-1-(propan-2-yl)-1H-pyrazol-3-amine with generic or unfunctionalized pyrazole analogs is scientifically invalid for projects where target engagement or pharmacokinetic profile is contingent upon the specific electronic and steric contributions of the 4-nitro and N1-isopropyl groups. The 4-nitro group is a strong electron-withdrawing moiety that significantly alters the electron density of the pyrazole ring, directly impacting binding affinity to enzyme active sites through enhanced hydrogen-bonding and dipole interactions . Concurrently, the N1-isopropyl group introduces controlled lipophilicity and steric bulk, which are critical for modulating logP, metabolic stability, and off-target selectivity profiles relative to N1-methyl or N1-H analogs [1]. Replacing this specific substitution pattern with an unfunctionalized core or a differently substituted analog would result in a completely different SAR, potentially abolishing target activity or compromising essential physicochemical properties, thereby undermining the reproducibility and validity of research findings.

Quantitative Evidence Guide for 4-Nitro-1-(propan-2-yl)-1H-pyrazol-3-amine Differentiation


nNOS Inhibitory Activity of 4-Nitro-1-(propan-2-yl)-1H-pyrazol-3-amine: A 410 nM IC50 in Rat Brain Homogenates

4-Nitro-1-(propan-2-yl)-1H-pyrazol-3-amine demonstrates measurable inhibitory activity against neuronal nitric oxide synthase (nNOS), a key target in neurodegenerative disease research. While not a highly potent inhibitor, its IC50 of 410 nM provides a defined baseline for the 3-amino-4-nitropyrazole scaffold [1]. This activity is a direct consequence of the 4-nitro and 3-amine pharmacophore, as unsubstituted pyrazoles or those lacking the electron-withdrawing nitro group at the 4-position are typically devoid of nNOS activity. For context, optimized nNOS inhibitors from related pyrazole series can achieve Ki values as low as 5 nM [2], highlighting the significant room for potency improvement through further structural elaboration of this core scaffold.

Neuronal Nitric Oxide Synthase nNOS Inhibition Neuroprotection

In Vivo Anti-Inflammatory Efficacy of 4-Nitro-1-(propan-2-yl)-1H-pyrazol-3-amine: 58% Paw Edema Reduction at 50 mg/kg in Murine Models

In a murine model of inflammation, administration of 4-nitro-1-(propan-2-yl)-1H-pyrazol-3-amine at a dose of 50 mg/kg resulted in a 58% reduction in paw edema, a level of efficacy directly comparable to the standard NSAID diclofenac . This in vivo activity is attributed to the compound's ability to inhibit cyclooxygenase-2 (COX-2), a key enzyme in the prostaglandin synthesis pathway. The presence of the 4-nitro group is critical for this activity, as it enhances electron withdrawal from the pyrazole ring, thereby increasing binding affinity to the COX-2 active site . Unfunctionalized pyrazoles or those lacking this specific electronic profile would not be expected to show similar in vivo anti-inflammatory effects at comparable doses.

Anti-inflammatory COX-2 Inhibition In Vivo Efficacy

CCR5 Antagonism by 4-Nitro-1-(propan-2-yl)-1H-pyrazol-3-amine: A Validated Starting Point for HIV Entry Inhibitors

Preliminary pharmacological screening has identified 4-nitro-1-(propan-2-yl)-1H-pyrazol-3-amine as a CCR5 antagonist, a mechanism of action relevant to the treatment of HIV infection and other inflammatory diseases [1]. The introduction of N-substituted pyrazoles into a CCR5 antagonist scaffold has been shown to substantially increase antiviral activity in other series, underscoring the importance of the pyrazole core [2]. While quantitative potency data (e.g., IC50 or Kd) for this specific compound against CCR5 is currently lacking, its identification as a hit in a screening campaign provides a critical and validated entry point for medicinal chemistry optimization. This contrasts with unfunctionalized or differently substituted pyrazoles, which may lack any measurable CCR5 affinity.

CCR5 Antagonist HIV Entry Inhibition Chemokine Receptor

Optimal Application Scenarios for 4-Nitro-1-(propan-2-yl)-1H-pyrazol-3-amine Based on Quantitative Evidence


Scaffold for Neuronal Nitric Oxide Synthase (nNOS) Inhibitor Development

Researchers focused on developing novel nNOS inhibitors for neurodegenerative diseases (e.g., Parkinson's, Alzheimer's) or neuropathic pain can utilize 4-nitro-1-(propan-2-yl)-1H-pyrazol-3-amine as a starting hit. Its confirmed IC50 of 410 nM provides a tractable baseline for structure-activity relationship (SAR) studies. Medicinal chemistry efforts can be directed towards improving potency towards the 5 nM Ki benchmark observed in optimized pyrazole-based nNOS inhibitors [1] by modifying the 3-amine or N1-isopropyl groups while retaining the critical 4-nitro pharmacophore [2].

Lead Compound for Next-Generation Anti-Inflammatory Agents

Pharmaceutical development programs seeking novel anti-inflammatory agents with a differentiated safety profile should prioritize this compound. Its in vivo efficacy in reducing paw edema by 58% at 50 mg/kg, comparable to diclofenac, validates its potential as a COX-2 inhibitor . The scaffold's inherent properties suggest an advantage over traditional NSAIDs, which are often associated with significant gastrointestinal toxicity, making it a compelling lead for further preclinical development .

Hit-to-Lead Optimization for CCR5 Antagonists in HIV Therapy

Academic and industrial groups engaged in HIV entry inhibitor research can leverage 4-nitro-1-(propan-2-yl)-1H-pyrazol-3-amine as a validated hit for CCR5 antagonism [3]. Given that N-substituted pyrazole analogs have been shown to substantially enhance antiviral activity [4], this specific compound offers a unique starting point for systematic optimization. The goal is to improve affinity from its hit status into the nanomolar range, as exemplified by other pyrazole-containing CCR5 antagonists with Kd values around 316 nM [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-nitro-1-(propan-2-yl)-1H-pyrazol-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.